REACTION_CXSMILES
|
[O:1]([C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=1)[CH2:11]O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(Br)([Br:18])=O>C1(C)C=CC=CC=1.N1C=CC=CC=1>[O:1]([C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=1)[CH2:11][Br:18])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(CO)C=CC1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Br)Br
|
Name
|
|
Quantity
|
95 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 30° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
was heated at 50°-60° C. for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
leaving a residue
|
Type
|
WASH
|
Details
|
washed with water (10×100 ml) until a neutral pH
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The dried (magnesium sulfate) toluene layer
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
leaving a residue
|
Type
|
DISTILLATION
|
Details
|
This residue was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(CBr)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |